4-Bromo-3,5-dihydroxy-N-methylbenzamide
Overview
Description
4-Bromo-3,5-dihydroxy-N-methylbenzamide is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is characterized by the presence of a bromine atom, two hydroxyl groups, and a methylated amide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide typically involves the bromination of 3,5-dihydroxybenzoic acid followed by the conversion of the resulting 4-bromo-3,5-dihydroxybenzoic acid to its methylamide derivative . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions carried out in reactors with capacities ranging from 2000L to 5000L . The process is conducted under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dihydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-dihydroxy-N-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3,5-dihydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dihydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bromine atom play crucial roles in its reactivity and biological activity. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors .
Comparison with Similar Compounds
- 4-Bromo-3,5-dihydroxybenzoic acid methylamide
- 4-Bromo-alpha-resorcylic acid methylamide
- 3,5-Dihydroxy-4-bromo-N-methylbenzamide
Comparison: 4-Bromo-3,5-dihydroxy-N-methylbenzamide is unique due to the presence of both hydroxyl groups and a bromine atom on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities due to the specific arrangement of functional groups .
Properties
IUPAC Name |
4-bromo-3,5-dihydroxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-10-8(13)4-2-5(11)7(9)6(12)3-4/h2-3,11-12H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERSTEVWBUZWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204930 | |
Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56375-85-0 | |
Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56375-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-dihydroxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromo-3,5-dihydroxy-N-methylbenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W258Y7D22X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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